molecular formula C21H24FN3O3 B2616021 (E)-1-(4-fluorobenzyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea CAS No. 1235706-58-7

(E)-1-(4-fluorobenzyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea

Cat. No.: B2616021
CAS No.: 1235706-58-7
M. Wt: 385.439
InChI Key: DIJOXBKUHCGGFB-BQYQJAHWSA-N
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Description

(E)-1-(4-fluorobenzyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-fluorobenzyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the furan-2-yl acrylate: This can be achieved through a Heck reaction, where furan-2-yl halide reacts with an acrylate ester in the presence of a palladium catalyst.

    Synthesis of the piperidine derivative: The piperidine ring can be constructed via a Mannich reaction, followed by reduction and functional group transformations.

    Coupling of the fluorobenzyl group: This step involves the nucleophilic substitution of a fluorobenzyl halide with an appropriate nucleophile.

    Final assembly: The final step involves the coupling of the previously synthesized intermediates to form the desired urea derivative under mild conditions, typically using a coupling reagent like carbodiimide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-fluorobenzyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The acrylate group can be reduced to form saturated derivatives.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Saturated urea derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (E)-1-(4-fluorobenzyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea can be used as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical transformations.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets, which could be explored for therapeutic applications.

Industry

In material science, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (E)-1-(4-fluorobenzyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(4-chlorobenzyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea
  • (E)-1-(4-bromobenzyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea

Uniqueness

The presence of the fluorine atom in (E)-1-(4-fluorobenzyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea can significantly influence its chemical reactivity and biological activity compared to its chloro and bromo analogs. Fluorine atoms can enhance the metabolic stability and binding affinity of the compound to biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O3/c22-18-5-3-16(4-6-18)14-23-21(27)24-15-17-9-11-25(12-10-17)20(26)8-7-19-2-1-13-28-19/h1-8,13,17H,9-12,14-15H2,(H2,23,24,27)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJOXBKUHCGGFB-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)F)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)F)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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